molecular formula C19H21NO4 B5225746 N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide

Cat. No.: B5225746
M. Wt: 327.4 g/mol
InChI Key: FVRZTGCPWQPYID-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and an ethoxyethoxy group attached to another benzamide structure

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-10-11-24-18-9-5-7-16(13-18)19(22)20-17-8-4-6-15(12-17)14(2)21/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZTGCPWQPYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide typically involves a multi-step process:

    Acetylation: The initial step involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of Ethoxyethoxy Group: The next step involves the introduction of the ethoxyethoxy group through an etherification reaction. This can be achieved by reacting the intermediate with ethylene glycol and an appropriate dehydrating agent like toluene sulfonic acid.

    Amidation: The final step is the formation of the benzamide structure through an amidation reaction. This involves reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, amines.

Scientific Research Applications

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide can be compared with other benzamide derivatives:

    N-(3-acetylphenyl)-3-(2-methoxyethoxy)benzamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group, leading to different chemical properties and reactivity.

    N-(3-acetylphenyl)-3-(2-propoxyethoxy)benzamide: Contains a propoxyethoxy group, which may result in different solubility and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

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